molecular formula C5H5BrClN3 B2432680 5-Bromo-3-chloro-2-hydrazinylpyridine CAS No. 1289076-45-4

5-Bromo-3-chloro-2-hydrazinylpyridine

Cat. No. B2432680
Key on ui cas rn: 1289076-45-4
M. Wt: 222.47
InChI Key: IYGAESOPIUEMRW-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

Hydrazine monohydrate (50 ml) was stirred at 100° C., a solution of 5-bromo-2,3-dichloropyridine (15.0 g) in ethanol (25 ml) was added therein dropwise over an hour and the mixture was stirred at the same temperature. After completion of the reaction, the reaction solution was cooled to room temperature, water (150 ml) was added and stirred at the room temperature. The precipitated solid was collected by filtration to give (5-bromo-3-chloropyridin-2-yl)hydrazine (14.78 g) as a white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Br:4][C:5]1[CH:6]=[C:7]([Cl:12])[C:8](Cl)=[N:9][CH:10]=1.O>C(O)C>[Br:4][C:5]1[CH:6]=[C:7]([Cl:12])[C:8]([NH:2][NH2:3])=[N:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
dropwise over an hour
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
STIRRING
Type
STIRRING
Details
stirred at the room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)NN)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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